Enantioselective COX Inhibition Potency: (S)-Indobufen vs. Racemate vs. R-Indobufen
In human whole blood stimulated with Ca2+ ionophore A23187, (S)-Indobufen demonstrated approximately 2-fold greater potency than the racemate in inhibiting the synthesis of cyclooxygenase products (TXB2 and PGE2), while R-Indobufen was approximately 100-fold less potent than the racemate [1]. The racemate inhibited TXB2 production with an IC50 of 0.53 ± 0.06 µg/mL (n=4), translating to an estimated (S)-Indobufen IC50 of approximately 0.27 µg/mL, whereas R-Indobufen exhibited an IC50 of 53 ± 8 µg/mL (n=3) [1].
| Evidence Dimension | Inhibition of cyclooxygenase product synthesis (TXB2/PGE2) in human whole blood |
|---|---|
| Target Compound Data | (S)-Indobufen: ~2-fold more potent than racemate; estimated IC50 ~0.27 µg/mL (derived from racemate IC50 0.53 µg/mL / 2) |
| Comparator Or Baseline | Racemic indobufen IC50 (TXB2): 0.53 ± 0.06 µg/mL; R-Indobufen IC50 (TXB2): 53 ± 8 µg/mL |
| Quantified Difference | S-enantiomer ~2× racemate potency; ~200× R-enantiomer potency |
| Conditions | Human whole blood; Ca2+ ionophore A23187 stimulation; TXB2/PGE2 biosynthesis; n=3-4 |
Why This Matters
This establishes (S)-Indobufen as the sole driver of pharmacodynamic activity, meaning researchers using enantiopure material can achieve target COX inhibition at substantially lower molar concentrations, reducing the mass of inactive isomer and eliminating a major source of pharmacokinetic variability.
- [1] Patrignani P, Volpi D, Ferrario R, Romanzini L, Di Somma M, Patrono C. Effects of racemic, S- and R-indobufen on cyclooxygenase and lipoxygenase activities in human whole blood. Eur J Pharmacol. 1990;191(1):83-88. doi:10.1016/0014-2999(90)94098-I. PMID: 1965501. View Source
